6,8-dichloroimidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C6H3Cl2N3 It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of two chlorine atoms at the 6th and 8th positions of the imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine hydrochloride typically involves the chlorination of imidazo[1,2-a]pyrazine. One common method includes the use of N-chlorosuccinimide in chloroform, where the reaction is heated for about an hour . Another method involves the use of sodium carbonate in a mixture of ethanol, water, and toluene under reflux conditions for approximately 3.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
N-Chlorosuccinimide: Used for chlorination reactions.
Sodium Carbonate: Employed in substitution reactions.
Palladium Catalysts: Utilized in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of imidazo[1,2-a]pyrazine, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6,8-dichloroimidazo[1,2-a]pyrazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but with bromine atoms instead of chlorine.
6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: A related compound with an additional acetic acid group.
Uniqueness
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
2703780-33-8 |
---|---|
Molecular Formula |
C6H4Cl3N3 |
Molecular Weight |
224.5 |
Purity |
95 |
Origin of Product |
United States |
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